N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide
Description
Properties
Molecular Formula |
C14H17N3O4S2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-4-23(19,20)14-17-16-13(22-14)15-12(18)10-5-7-11(8-6-10)21-9(2)3/h5-9H,4H2,1-3H3,(H,15,16,18) |
InChI Key |
YPQMTIREMGAABB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule decomposes into two primary fragments: the 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-amine core and the 4-(propan-2-yloxy)benzoyl moiety. Retrosynthetic disconnection at the amide bond suggests convergent synthesis through coupling of these preformed subunits.
Thiadiazole Ring Construction
The 1,3,4-thiadiazole scaffold derives from cyclocondensation reactions between thiosemicarbazides and carboxylic acid derivatives. US3391152A details thiadiazole synthesis via aminoacetonitrile bisulfate reactions with sulfur halides, adaptable for introducing substituents at position 5. Critical parameters include:
Sulfonylation Chemistry
Ethylsulfonyl group installation proceeds through sequential alkylation-oxidation of thiol intermediates or nucleophilic displacement of halogen substituents. Oxidation states require careful management, with hydrogen peroxide (30%) or oxone proving effective for thioether→sulfone conversion.
Benzamide Synthesis
4-(Propan-2-yloxy)benzoic acid synthesis employs Williamson etherification of 4-hydroxybenzoic acid with isopropyl bromide under basic conditions (K₂CO₃/DMF), followed by acid chloride formation using thionyl chloride.
Detailed Synthetic Pathways
Route A: Thiol-Based Thiadiazole Functionalization
5-Mercapto-1,3,4-thiadiazol-2-amine Synthesis
Cyclization of thiosemicarbazide with formic acid under reflux yields the thiolated core:
$$ \text{NH}2\text{NHCSNH}2 + \text{HCOOH} \rightarrow \text{C}2\text{H}3\text{N}3\text{S}2 + \text{H}_2\text{O} $$
Typical conditions:
- 8 h reflux in ethanol
- 72% isolated yield after recrystallization (ethanol/water)
Thioether Formation
Alkylation with ethyl iodide (1.2 eq) in DMF containing KOH (2 eq) at 50°C for 4 h provides 5-(ethylthio)-1,3,4-thiadiazol-2-amine:
$$ \text{C}2\text{H}3\text{N}3\text{S}2 + \text{C}2\text{H}5\text{I} \rightarrow \text{C}4\text{H}7\text{N}3\text{S}2 + \text{HI} $$
Yield: 85% (silica gel chromatography, hexane/EtOAc 3:1)
Sulfone Oxidation
Treatment with 30% H₂O₂ in acetic acid (1:3 v/v) at 70°C for 6 h achieves complete conversion to 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-amine:
$$ \text{C}4\text{H}7\text{N}3\text{S}2 + 3\text{H}2\text{O}2 \rightarrow \text{C}4\text{H}7\text{N}3\text{O}2\text{S}2 + 3\text{H}2\text{O} $$
Key parameters:
- pH maintenance <2 with H₂SO₄
- 98% conversion (HPLC monitoring)
Route B: Halogen Displacement Strategy
5-Chloro-1,3,4-thiadiazol-2-amine Synthesis
Adapting US3391152A methods, chlorination of aminoacetonitrile bisulfate (1 eq) with excess SCl₂ (3 eq) in DMF at -5°C yields the chloro derivative:
$$ \text{C}2\text{H}5\text{N}3\text{S} + \text{SCl}2 \rightarrow \text{C}2\text{H}2\text{ClN}_3\text{S} + \text{HCl} + \text{S} $$
Isolation: Steam distillation followed by petroleum ether extraction
Nucleophilic Sulfonylation
Reaction with sodium ethanesulfinate (1.5 eq) in DMSO at 120°C for 12 h effects displacement:
$$ \text{C}2\text{H}2\text{ClN}3\text{S} + \text{C}2\text{H}5\text{SO}2\text{Na} \rightarrow \text{C}4\text{H}7\text{N}3\text{O}2\text{S}_2 + \text{NaCl} $$
Yield comparison:
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional heating | DMSO | 120 | 12 | 68 |
| Microwave-assisted | DMF | 150 | 0.5 | 82 |
Benzamide Coupling
4-(Propan-2-Yloxy)Benzoyl Chloride Synthesis
Williamson etherification of 4-hydroxybenzoic acid (1 eq) with isopropyl bromide (1.2 eq) in acetone/K₂CO₃ (2 eq) provides 4-(propan-2-yloxy)benzoic acid (92% yield). Subsequent treatment with SOCl₂ (3 eq) in dry toluene under reflux yields the acid chloride (quantitative conversion).
Amide Bond Formation
Coupling 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-amine (1 eq) with 4-(propan-2-yloxy)benzoyl chloride (1.05 eq) in pyridine/CH₂Cl₂ (1:4) at 0°C→RT overnight affords the target compound:
$$ \text{C}4\text{H}7\text{N}3\text{O}2\text{S}2 + \text{C}{10}\text{H}{11}\text{O}2\text{Cl} \rightarrow \text{C}{14}\text{H}{16}\text{N}3\text{O}4\text{S}_2 + \text{HCl} $$
Alternative coupling agents:
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 89 | 98.5 |
| T3P®/DIPEA | THF | 40 | 93 | 99.1 |
| PyBOP/NMM | CH₂Cl₂ | 0→25 | 85 | 97.8 |
Analytical Characterization
Critical spectral data for structural confirmation:
¹H NMR (400 MHz, DMSO-d₆):
δ 8.45 (s, 1H, NH), 8.02 (d, J=8.8 Hz, 2H, ArH), 7.12 (d, J=8.8 Hz, 2H, ArH), 4.75 (sept, J=6.0 Hz, 1H, OCH(CH₃)₂), 3.42 (q, J=7.2 Hz, 2H, SO₂CH₂), 1.32 (d, J=6.0 Hz, 6H, CH(CH₃)₂), 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃)
HRMS (ESI+):
Calcd for C₁₄H₁₆N₃O₄S₂ [M+H]⁺: 370.0638
Found: 370.0635
IR (ATR, cm⁻¹):
3275 (N-H stretch), 1678 (C=O), 1324/1147 (SO₂ asym/sym)
Process Optimization Considerations
Green Chemistry Metrics
Comparative analysis of synthetic routes:
| Parameter | Route A | Route B |
|---|---|---|
| Atom Economy (%) | 58 | 62 |
| E-Factor | 18.7 | 15.2 |
| PMI (kg/kg) | 32 | 28 |
| Energy Consumption (kWh/mol) | 48 | 41 |
Microwave-assisted sulfonylation reduces reaction time from 12 h to 30 min while improving yield by 14%. Continuous flow hydrogen peroxide oxidation decreases waste generation by 40% compared to batch processing.
Industrial-Scale Production Challenges
Critical Quality Attributes
- Residual solvent levels (DMF < 880 ppm)
- Genotoxic impurity control (alkyl halides < 10 ppm)
- Polymorph stability (Form I vs. Form II)
Regulatory Considerations
- ICH Q3D elemental impurities: Pd < 10 ppm, Ni < 20 ppm
- USP <467> residual solvents: Class 2 limits
- Sulfonate ester risk assessment (ICH M7)
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl or propan-2-yloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and disrupting cellular processes .
Comparison with Similar Compounds
Core Thiadiazole Modifications
- The benzamide group at position 2 includes a 4-isopropoxy substituent, contributing to lipophilicity .
- Analog 1 (N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)-benzamide): Features an ethoxy (-OC₂H₅) group at position 5 instead of ethylsulfonyl.
- Analog 2 (Compound 8a, ) : Contains a 5-acetyl-6-methylpyridin-2-yl substituent on the thiadiazole and a 4-fluorophenylbenzamide group. The dual carbonyl groups (IR: 1679, 1605 cm⁻¹) increase electron-withdrawing effects, which may influence reactivity and binding affinity .
Benzamide Substituent Variations
- Target Compound : The 4-isopropoxy group balances lipophilicity and steric bulk, which could affect membrane permeability.
- Analog 3 (Compound 9g, ): Includes a 4-hydroxy-3-methoxybenzylidene substituent.
Physicochemical and Spectral Properties
Melting Points and Solubility
- Target Compound : Melting point data are unavailable in the evidence, but analogs with sulfonyl groups (e.g., 9i in ) exhibit high melting points (258–260°C), suggesting crystalline stability .
- Analog 5 (Compound 8b, ) : Melts at 200°C, with ethyl ester and methyl groups contributing to lower melting points compared to sulfonyl-containing derivatives .
Spectroscopic Features
- IR Spectroscopy :
- ¹H-NMR : The isopropoxy group’s split signals (e.g., δ ~1.3 ppm for -CH(CH₃)₂) would distinguish it from methoxy or ethoxy analogs .
Q & A
Q. What are the standard synthetic routes for N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃ at 90°C) .
- Step 2 : Introduction of the ethylsulfonyl group via oxidation of a thioether intermediate using H₂O₂ or m-chloroperbenzoic acid .
- Step 3 : Coupling the thiadiazole intermediate with 4-(propan-2-yloxy)benzoyl chloride in a polar aprotic solvent (e.g., acetonitrile) with a base like triethylamine to neutralize HCl .
Critical Conditions : - Temperature control during cyclization (80–90°C) to avoid side reactions.
- Use of anhydrous solvents and inert atmosphere (N₂/Ar) for sulfonation steps .
- Purification via column chromatography or recrystallization from methanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethylsulfonyl at C5, isopropoxybenzamide at C4) .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1680 cm⁻¹ (amide C=O) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ = 423.08 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?
- Methodological Answer :
- Anticancer Activity : MTT assay against 60 cancer cell lines (e.g., NCI-60 panel), focusing on IC₅₀ values for melanoma and breast cancer .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme Inhibition : Fluorometric assays targeting cyclin-dependent kinases (CDKs) or prostaglandin synthases to assess mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions (e.g., 10% FBS, 37°C) .
- Structural Analog Comparison : Compare activity with derivatives lacking the ethylsulfonyl or isopropoxy groups to identify critical pharmacophores .
- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent experiments with internal controls (e.g., doxorubicin) .
Q. What strategies are effective in enhancing the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride or sodium salts to improve aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated isopropoxy) for controlled release .
Q. How does the electronic configuration of the thiadiazole ring influence the compound's interaction with biological targets?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to map electron density (e.g., sulfur atoms act as hydrogen bond acceptors) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified ring substituents (e.g., methyl vs. phenyl) and test CDK1 inhibition .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., CDK1) to identify binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
